molecular formula C15H16N4O4S B7094880 N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide

N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide

Cat. No.: B7094880
M. Wt: 348.4 g/mol
InChI Key: CVOGGONWPSASOS-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-18-15-12(8-17-18)13(20)10-24(22,23)19(15)9-14(21)16-7-11-5-3-2-4-6-11/h2-6,8H,7,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOGGONWPSASOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-c]thiazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-c]thiazin ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-c]thiazin intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Benzyl halides and other alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(7-methyl-2,2,4-trioxopyrazolo[3,4-c]thiazin-1-yl)acetamide: shares similarities with other heterocyclic compounds, such as benzimidazoles and indole derivatives.

    Benzimidazole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Indole Derivatives: Widely studied for their pharmacological potential, including anti-inflammatory and antimicrobial activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the pyrazolo[3,4-c]thiazin ring with a benzyl group and an acetamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

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